![molecular formula C20H21FN2O3 B4579966 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B4579966.png)
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It increases the levels of serotonin in the brain, which is associated with improved mood and reduced anxiety. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine also modulates the activity of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has been shown to improve cognitive function and memory retention in preclinical studies. It also exhibits anxiolytic and antidepressant effects, which are attributed to its ability to increase serotonin levels in the brain. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has also been shown to modulate the activity of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine is a potent and selective SSRI with promising therapeutic potential. However, its use in clinical studies is limited due to its potential side effects, which include nausea, vomiting, and diarrhea. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has a short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
For research include investigating the potential use of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the development of new formulations of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine with improved pharmacokinetic properties may enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its potential use in Alzheimer's disease and Parkinson's disease. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has shown promising results in preclinical studies, demonstrating its ability to enhance cognitive function and memory retention.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-17-4-1-15(2-5-17)14-22-7-9-23(10-8-22)20(24)16-3-6-18-19(13-16)26-12-11-25-18/h1-6,13H,7-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJHPCOMWPDRNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl[4-(4-fluorobenzyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.